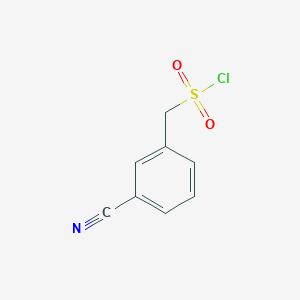

(3-Cyanophenyl)methanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-cyanophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWYDZBBHOWDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588264 | |

| Record name | (3-Cyanophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56106-01-5 | |

| Record name | (3-Cyanophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-cyanophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Cyanophenyl)methanesulfonyl chloride chemical properties

An In-depth Technical Guide to (3-Cyanophenyl)methanesulfonyl Chloride: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic reagent of significant interest to researchers in synthetic chemistry and drug discovery. Characterized by the presence of a highly reactive methanesulfonyl chloride moiety and a cyano-substituted aromatic ring, this compound serves as a versatile building block for the synthesis of complex molecules.[1] Its unique electronic and structural features—an electrophilic sulfur center ideal for nucleophilic attack and an electron-deficient phenyl ring—pave the way for a diverse range of chemical transformations.

This guide provides a comprehensive technical overview of this compound, delving into its core chemical properties, fundamental reactivity, synthetic pathways, and key applications. The discussion is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reaction mechanisms, and strategic use in the laboratory.

Physicochemical Properties

This compound is a solid compound at room temperature.[1] Its identity and core physical properties are summarized below, providing the foundational data required for its use in quantitative experimental design.

| Property | Value | Reference(s) |

| CAS Number | 56106-01-5 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO₂S | [1][2][3] |

| Molecular Weight | 215.66 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Cyanobenzylsulfonyl chloride, m-Cyanobenzenemethanesulfonyl chloride | [2][3] |

| Appearance | Solid | [1] |

| Density | 1.459 g/cm³ | [3] |

| Boiling Point | 364.54 °C at 760 mmHg | [3] |

| Flash Point | 174.268 °C | [3] |

| Refractive Index | 1.586 | [3] |

| SMILES | C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl | [1][2] |

| InChI Key | YNWYDZBBHOWDAE-UHFFFAOYSA-N | [1][4] |

Core Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by two key structural features: the highly electrophilic sulfonyl chloride group and the electron-withdrawing 3-cyanophenyl substituent.

Electrophilicity of the Sulfonyl Group

The sulfur atom in the methanesulfonyl chloride group possesses a high formal oxidation state (+6) and is bonded to two strongly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it a potent electrophile susceptible to attack by a wide range of nucleophiles.[1] This reactivity is characteristic of sulfonyl chlorides in general and is the basis for their most common application: the formation of sulfonates and sulfonamides.[5][6]

The reaction with nucleophiles, such as alcohols or amines, typically proceeds via a nucleophilic substitution mechanism. In the case of alcohols, the reaction is believed to involve an initial E1cb elimination to generate a highly reactive sulfene intermediate (CH₂=SO₂), which is then rapidly trapped by the alcohol.[5]

Influence of the 3-Cyanophenyl Moiety

The cyanophenyl group exerts a profound electronic influence on the molecule. The cyano group is a powerful electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution reactions.[1] This feature opens up possibilities for sequential functionalization, where the sulfonyl chloride can first react with a nucleophile, followed by a separate reaction at the aromatic ring.

Key Chemical Transformations and Protocols

This compound is a reagent primarily used for introducing the (3-cyanophenyl)methylsulfonyl group into other molecules.

Synthesis of Sulfonates and Sulfonamides (Sulfonylation)

The most prevalent application of this reagent is its reaction with nucleophiles like alcohols and amines to form the corresponding methanesulfonate esters and methanesulfonamides.[1][7] These reactions are fundamental in medicinal chemistry for creating stable functional groups and for converting hydroxyl groups into excellent leaving groups to facilitate subsequent substitution reactions.[6][7]

This protocol describes a typical procedure for converting an alcohol to a methanesulfonate ester.

Causality: The reaction requires an anhydrous environment to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride.[6] A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Preparation: Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction.

-

Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled mixture dropwise.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Caption: Plausible synthesis of the target compound.

Applications in Research and Drug Discovery

This compound is a valuable tool for both academic research and industrial drug development.

-

Synthetic Building Block : It serves as a key intermediate for introducing the (3-cyanophenyl)methylsulfonyl moiety into larger, more complex molecules. [1]* Proteomics Research : The compound has found utility in proteomics research, likely as a reagent for modifying proteins at specific nucleophilic residues. [1][8]* Drug Discovery : The cyanophenyl structural motif is present in various biologically active compounds. For instance, it is a key component of a series of potent farnesyltransferase inhibitors, which have been investigated as potential anticancer agents. [9]The ability to readily synthesize derivatives using this compound allows for the exploration of structure-activity relationships in drug design programs. The incorporation of sulfonyl groups is a common strategy in medicinal chemistry to improve properties like solubility and metabolic stability. [10]

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as corrosive, toxic, and a lachrymator (an irritant that causes tearing). [1][5] Handling Precautions:

-

Always work in a well-ventilated chemical fume hood. * Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. [11]* Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [11]* Handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture to prevent decomposition. * Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents. [12] First Aid Measures:

| Exposure | Action | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [12][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [12][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [12][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [12][11] |

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, it should not be poured down the drain.

Conclusion

This compound is a highly versatile and reactive reagent with significant value in modern organic synthesis. Its dual functionality—a potent electrophilic center for sulfonylation reactions and a modifiable aromatic ring—makes it an attractive building block for creating complex chemical architectures. While its hazardous nature demands careful handling, a thorough understanding of its properties and reactivity allows researchers to harness its full potential, particularly in the fields of medicinal chemistry and drug discovery, where the synthesis of novel molecular entities is paramount.

References

-

BuyersGuideChem. (n.d.). This compound | C8H6ClNO2S. Retrieved from BuyersGuideChem website. [Link]

-

Organic Syntheses. (1977). Sulfonyl Cyanides: Methanesulfonyl Cyanide. Org. Synth. 57, 88. [Link]

-

Organic Syntheses. (1947). Methanesulfonyl chloride. Org. Synth. 27, 57. [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from Wikipedia. [Link]

-

Autechaux, S. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Retrieved from Autechaux website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM website. [Link]

-

Inchem.org. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from Inchem.org. [Link]

-

Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 13(9), 1571-4. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. Buy this compound | 56106-01-5 [smolecule.com]

- 2. This compound | C8H6ClNO2S - BuyersGuideChem [buyersguidechem.com]

- 3. This compound | 56106-01-5 [chemnet.com]

- 4. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jelsciences.com [jelsciences.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.co.uk [fishersci.co.uk]

Core Compound Profile: Structure and Physicochemical Properties

An In-depth Technical Guide to (3-Cyanophenyl)methanesulfonyl chloride

This guide provides a comprehensive technical overview of this compound, CAS Number 56106-01-5. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. This document delves into the compound's core properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights and safety protocols.

This compound is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a reactive sulfonyl chloride moiety attached to a methylene bridge and a cyanophenyl group, which imparts unique electronic properties and serves as a versatile synthetic handle.

The presence of the electron-withdrawing cyano group on the phenyl ring influences the reactivity of the entire molecule, while the sulfonyl chloride group is a powerful electrophile, prone to nucleophilic attack.[1] This dual functionality makes it a valuable building block for creating complex molecular architectures.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 56106-01-5 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO₂S | [1][2] |

| Molecular Weight | 215.66 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Melting Point | 100 °C | [2] |

| SMILES | C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl | [1] |

| InChI Key | YNWYDZBBHOWDAE-UHFFFAOYSA-N | [1] |

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of this compound is not trivial and requires robust synthetic strategies. The most direct and industrially scalable approach involves the oxidative chlorination of the corresponding thiol, (3-cyanophenyl)methanethiol. This method is favored for its efficiency and the availability of various reagents to perform the transformation under mild conditions.[4][5][6]

Retrosynthetic Pathway

A logical retrosynthetic analysis points to (3-cyanobenzyl) mercaptan as the immediate precursor. This mercaptan can, in turn, be synthesized from (3-cyanobenzyl) chloride or bromide via reaction with a sulfur nucleophile like thiourea, followed by hydrolysis.[7][8]

Caption: Retrosynthetic analysis for the target molecule.

Key Synthetic Protocol: Oxidative Chlorination of (3-Cyanobenzyl) Mercaptan

The conversion of thiols to sulfonyl chlorides is a critical transformation.[9][10] While traditional methods often used harsh reagents like gaseous chlorine, modern protocols employ safer and more manageable oxidants.[10] A highly effective method utilizes an in situ generated oxidant system.

Causality Behind Experimental Choices:

-

Solvent System: A biphasic system or a polar aprotic solvent like acetonitrile is often chosen. Acetonitrile can enhance reaction rates compared to aqueous systems.[1][6]

-

Oxidant/Chlorinating Agent: A combination of a strong oxidant (e.g., hydrogen peroxide, trichloroisocyanuric acid) and a chlorine source (e.g., HCl, SOCl₂, NCS) is used.[4][5][9][11] This avoids the direct handling of elemental chlorine. The H₂O₂/SOCl₂ system is particularly reactive, allowing for rapid conversions at room temperature.[4]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) using an ice bath is crucial to prevent side reactions and decomposition of the product.[10]

Step-by-Step Methodology:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (3-cyanobenzyl) mercaptan (1 equivalent) in acetonitrile.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Reagent Addition: Slowly add a solution of the chosen oxidative chlorinating agent (e.g., a pre-mixed solution of H₂O₂ and SOCl₂, or N-chlorosuccinimide and HCl) dropwise, ensuring the internal temperature does not exceed 10 °C.[4][9]

-

Reaction Monitoring: Stir the mixture vigorously at low temperature for a specified time (often ranging from 30 minutes to a few hours).[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by carefully adding it to ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing & Drying: Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[10]

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white solid.

Chemical Reactivity and Core Applications

The primary utility of this compound lies in its powerful electrophilic nature, making it an excellent reagent for introducing the (3-cyanophenyl)methanesulfonyl group into various molecules.

Nucleophilic Substitution: The Cornerstone of its Utility

The sulfur atom in the sulfonyl chloride group is highly electron-deficient and readily undergoes attack by nucleophiles, displacing the chloride ion, which is an excellent leaving group. This reactivity is the foundation of its application in synthesis.[1]

Caption: Key nucleophilic substitution reactions.

-

Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (like triethylamine or pyridine) yields stable sulfonamides.[12] This is one of the most important reactions in drug synthesis, as the sulfonamide functional group is a key component in a vast number of therapeutic agents, including antibiotics and diuretics.[13]

-

Formation of Sulfonate Esters: Reaction with alcohols provides sulfonate esters.[12] These esters are excellent leaving groups themselves, often used to activate hydroxyl groups for subsequent nucleophilic substitution or elimination reactions.[13]

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid in the presence of water.[1] This necessitates handling under anhydrous conditions.

Applications in Drug Discovery

This compound is a valuable building block in the rational design of new chemical entities.[14]

-

Pharmacophore Introduction: The sulfonamide group, readily formed from this reagent, is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, interacting with biological targets.

-

Modulation of Physicochemical Properties: The trifluoromethyl (-CF3) group is often used to enhance properties like lipophilicity, metabolic stability, and binding affinity.[15] Similarly, the cyano and sulfonyl groups in this reagent can be strategically employed to fine-tune the electronic and solubility characteristics of a lead compound.

-

Synthetic Handle: The cyano group can be further transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a point for diversification during the lead optimization phase of drug discovery.

Safety, Handling, and Storage Protocols

Sulfonyl chlorides as a class are hazardous materials that demand strict adherence to safety protocols.[16] this compound is corrosive, a lachrymator (causes tearing), and is toxic upon inhalation, ingestion, or skin absorption.[1]

Hazard Identification

-

Lachrymator: Vapors are irritating to the eyes.[1]

-

Moisture Reactive: Reacts with water, potentially violently, to release corrosive hydrogen chloride (HCl) gas.[18][19]

Self-Validating Handling Protocol

This protocol is designed to ensure user safety through a system of checks and required equipment.

-

Engineering Controls Verification:

-

Action: Conduct all manipulations exclusively within a certified chemical fume hood with a tested face velocity.

-

Validation: Confirm the fume hood's certification sticker is current and the airflow monitor indicates normal operation before starting work.

-

-

Personal Protective Equipment (PPE) Check:

-

Action: Wear appropriate PPE at all times.

-

Validation:

-

Gloves: Nitrile or neoprene gloves (double-gloving is recommended). Check for any signs of degradation or punctures.

-

Eye Protection: Wear chemical splash goggles and a full-face shield.[16] Contact lenses should not be worn.[16]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

-

-

-

Inert Atmosphere Handling:

-

Action: Handle the solid reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[17]

-

Validation: Ensure the container is tightly sealed when not in use. Weighing and transferring should be done as quickly as possible.

-

-

Spill Management Preparation:

-

Action: Have a spill kit readily available.

-

Validation: The kit must contain an inert absorbent material (like sand or vermiculite, NOT combustible materials) and a neutralizing agent (such as sodium bicarbonate or soda ash) for post-absorption treatment.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials like strong bases, oxidizing agents, and water.[16][17] The storage area should be designated for corrosive materials.

-

Disposal: Dispose of waste material and empty containers in accordance with all local, state, and federal regulations. Unused reagent may need to be carefully quenched with a suitable nucleophile (e.g., a solution of sodium hydroxide) under controlled conditions before disposal.

Conclusion

This compound is a highly reactive and versatile reagent with significant applications in organic synthesis, particularly for the development of novel pharmaceuticals. Its bifunctional nature allows for the strategic introduction of the cyanophenyl and sulfonyl moieties, which are prevalent in many biologically active compounds. While its reactivity makes it invaluable, it also necessitates rigorous safety protocols for handling and storage. A thorough understanding of its chemical properties, synthetic routes, and safety requirements is essential for its effective and safe utilization in a research and development setting.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776. Retrieved from [Link]

-

Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Synthesis, 2006(24), 4131-4134. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 37(19), 3409-3414. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound | C8H6ClNO2S. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE MSDS. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl mercaptan. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzyl mercaptan. Retrieved from [Link]

-

MDPI. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

Sources

- 1. Buy this compound | 56106-01-5 [smolecule.com]

- 2. This compound | C8H6ClNO2S - BuyersGuideChem [buyersguidechem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. jelsciences.com [jelsciences.com]

- 16. nj.gov [nj.gov]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 19. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

(3-Cyanophenyl)methanesulfonyl chloride molecular structure and weight

An In-Depth Technical Guide to (3-Cyanophenyl)methanesulfonyl Chloride for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide actionable insights into its chemical properties, reactivity, synthesis, and applications, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and a versatile cyanophenyl moiety.[1] This unique combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its identity is unequivocally established by its CAS Number, 56106-01-5.[2][3][4]

Molecular Structure and Weight

The compound's structure consists of a methanesulfonyl chloride group (-CH₂SO₂Cl) attached to a benzene ring at the meta-position relative to a cyano group (-C≡N). The molecular formula is C₈H₆ClNO₂S.[1][2][5] The calculated molecular weight is approximately 215.66 g/mol .[1][5]

Caption: 2D representation of this compound.

Key Physicochemical Data

A summary of essential physical and chemical properties is provided below for quick reference in experimental design.

| Property | Value | Source(s) |

| CAS Number | 56106-01-5 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO₂S | [1][3][5] |

| Molecular Weight | 215.66 g/mol | [1][5] |

| Appearance | White solid | [2] |

| Melting Point | 100 °C | [2] |

| Boiling Point | 364.54 °C at 760 mmHg | [3] |

| Density | 1.459 g/cm³ | [3] |

| SMILES | N#Cc1cccc(CS(=O)(=O)Cl)c1 | [1][2] |

| InChI Key | YNWYDZBBHOWDAE-UHFFFAOYSA-N | [1][6] |

Chemical Reactivity and Mechanistic Rationale

The utility of this reagent stems from two key reactive centers: the electrophilic sulfonyl chloride and the electron-deficient cyanophenyl ring.

The Electrophilic Sulfonyl Group

The sulfur atom in the sulfonyl chloride group possesses a high partial positive charge due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1]

-

Reaction with Amines: In the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), it readily reacts with primary and secondary amines to form stable methanesulfonamides.[7][8] This reaction is fundamental in medicinal chemistry for introducing the sulfonamide functional group, a common pharmacophore found in antibiotics and diuretics.[8]

-

Reaction with Alcohols: Similarly, it reacts with alcohols to yield methanesulfonates (mesylates).[7] The resulting mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions, which are critical steps in building molecular complexity.[8]

-

Hydrolysis: The compound is sensitive to water and can hydrolyze to the corresponding sulfonic acid.[1] This necessitates handling under anhydrous conditions to maintain reagent integrity.

Influence of the 3-Cyanophenyl Moiety

The cyano group is a potent electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. More importantly for drug design, it provides a strategic handle for further functionalization:

-

Nucleophilic Aromatic Substitution: The cyano group can activate the ring for nucleophilic aromatic substitution under specific conditions.[1]

-

Pharmacokinetic Modulation: The polar nitrile group can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical parameters in optimizing the pharmacokinetic profile of drug candidates.[9] Its inclusion in farnesyltransferase inhibitors highlights its utility in modern drug design.[9]

Synthesis and Purification Strategies

While multiple pathways to sulfonyl chlorides exist, a common laboratory and industrial approach involves the chlorination of a suitable sulfur-containing precursor.[1] A generalized workflow is presented below.

Caption: Generalized synthetic workflow for sulfonyl chlorides.

The synthesis of methanesulfonyl chloride itself can be achieved by treating methanesulfonic acid with thionyl chloride or from the chlorination of various methyl-sulfur compounds.[10] These principles can be adapted for the synthesis of its cyanophenyl derivative. Purification is typically achieved by recrystallization from a suitable solvent system, leveraging its solid nature at room temperature.[2]

Applications in Drug Discovery and Proteomics

This reagent is not merely a synthetic intermediate but a strategic tool for molecular design and biological investigation.

-

Scaffold Development: It is used to synthesize sulfonamides and sulfonates, which are key components of numerous approved drugs and clinical candidates.[8][11] The cyanophenyl group itself is present in potent enzyme inhibitors.[9]

-

Protecting Group Chemistry: The methanesulfonyl ("mesyl") group can be used to protect amines as highly stable sulfonamides, which are resistant to hydrolysis but can be cleaved under specific reductive conditions.[7]

-

Chemical Probes and Proteomics: As a specialty product for proteomics research, its reactivity allows it to be used in the development of chemical probes to covalently label and identify protein targets.[1][5]

Experimental Protocol: Synthesis of N-Benzyl-(3-cyanophenyl)methanesulfonamide

This protocol provides a validated, step-by-step method for a typical sulfonamide formation reaction, serving as a template for more complex syntheses.

Objective: To synthesize a model sulfonamide to demonstrate the reactivity and handling of this compound.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents: Sequentially add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq) while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

References

- 1. Buy this compound | 56106-01-5 [smolecule.com]

- 2. This compound | C8H6ClNO2S - BuyersGuideChem [buyersguidechem.com]

- 3. This compound | 56106-01-5 [chemnet.com]

- 4. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. jelsciences.com [jelsciences.com]

An In-Depth Technical Guide to the Synthesis of (3-Cyanophenyl)methanesulfonyl Chloride

Abstract

(3-Cyanophenyl)methanesulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its strategic importance necessitates robust and efficient synthetic routes. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into two core synthetic strategies, providing detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and challenges.

Introduction

The sulfonyl chloride functional group is a cornerstone in medicinal chemistry, serving as a versatile handle for the introduction of sulfonamide moieties, which are prevalent in a wide array of therapeutic agents. This compound, with its bifunctional nature—a reactive sulfonyl chloride and a cyano group that can be further elaborated—presents a valuable building block for the construction of complex molecular architectures. The strategic placement of the cyano group on the phenyl ring offers opportunities for diversification and modulation of physicochemical properties in drug discovery programs. This guide will explore the most practical and scientifically sound methods for the preparation of this important intermediate, with a focus on reaction efficiency, scalability, and safety.

Synthesis Pathway 1: From 3-Cyanobenzyl Chloride via a Thiol Intermediate

This pathway represents a classic and reliable approach, commencing with the commercially available 3-cyanobenzyl chloride. The core strategy involves the introduction of a sulfur functionality at the benzylic position, followed by oxidative chlorination to furnish the desired sulfonyl chloride.

Pathway Overview

Step 1: Synthesis of S-(3-Cyanobenzyl) Thiosulfate (Bunte Salt)

The initial step involves the reaction of 3-cyanobenzyl chloride with sodium thiosulfate to form the corresponding Bunte salt, S-(3-cyanobenzyl) thiosulfate. This is a well-established method for the introduction of a protected thiol group.[1][2]

-

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiosulfate anion acts as the nucleophile, displacing the chloride from the benzylic carbon of 3-cyanobenzyl chloride. The use of a polar protic solvent system, such as aqueous ethanol, facilitates the dissolution of the inorganic salt and the organic substrate, promoting the reaction.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzyl chloride (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Add sodium thiosulfate pentahydrate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Bunte salt may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Hydrolysis of the Bunte Salt to (3-Cyanophenyl)methanethiol

The Bunte salt is then hydrolyzed under acidic conditions to yield the corresponding thiol, (3-cyanophenyl)methanethiol.[3]

-

Mechanism: In the presence of a strong acid, such as hydrochloric acid, the thiosulfate group is cleaved, releasing the free thiol and sulfur dioxide. The reaction is typically carried out at elevated temperatures to drive it to completion.

-

Experimental Protocol:

-

Suspend the S-(3-cyanobenzyl) thiosulfate (1 equivalent) in a mixture of water and a water-miscible organic solvent like ethanol.

-

Add concentrated hydrochloric acid (2-3 equivalents) to the suspension.

-

Heat the mixture to reflux for 1-2 hours. The evolution of sulfur dioxide will be observed.

-

After cooling to room temperature, extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford the crude (3-cyanophenyl)methanethiol, which can be purified by vacuum distillation or chromatography if necessary.

-

Step 3: Oxidative Chlorination of (3-Cyanophenyl)methanethiol

The final step is the conversion of the thiol to the target sulfonyl chloride through oxidative chlorination. Several reagents can be employed for this transformation.[4]

-

Mechanism: The thiol is oxidized to a sulfonic acid intermediate, which is then chlorinated. A common and effective method involves the use of chlorine in an aqueous medium. Alternatively, reagents like N-chlorosuccinimide (NCS) in the presence of an acid can be used.

-

Experimental Protocol (using Chlorine):

-

Caution: This procedure should be performed in a well-ventilated fume hood due to the use of chlorine gas.

-

Dissolve (3-cyanophenyl)methanethiol (1 equivalent) in a mixture of acetic acid and water.

-

Cool the solution in an ice bath.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10 °C.

-

Monitor the reaction by TLC until the starting thiol is consumed.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water to remove acid, and dry under vacuum.

-

Synthesis Pathway 2: From 3-Cyanobenzyl Chloride via a Sulfonate Salt

This alternative pathway avoids the handling of odorous thiols and proceeds through a sulfonate salt intermediate.

Pathway Overview

Step 1: Synthesis of Sodium (3-Cyanophenyl)methanesulfonate

3-Cyanobenzyl chloride is reacted with sodium sulfite to directly form the sodium salt of (3-cyanophenyl)methanesulfonic acid.

-

Mechanism: This reaction is a nucleophilic substitution where the sulfite anion displaces the chloride ion from the benzylic position of 3-cyanobenzyl chloride.

-

Experimental Protocol:

-

In a round-bottom flask, dissolve sodium sulfite (1.2 equivalents) in water.

-

Add 3-cyanobenzyl chloride (1 equivalent) to the aqueous solution.

-

Heat the mixture to reflux for 4-6 hours, with vigorous stirring to ensure good mixing of the biphasic system. A phase-transfer catalyst can be added to improve the reaction rate.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture. The sodium (3-cyanophenyl)methanesulfonate may precipitate out or can be obtained by evaporation of the water.

-

The crude salt can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Step 2: Conversion of the Sulfonate Salt to the Sulfonyl Chloride

The final step involves the chlorination of the sodium (3-cyanophenyl)methanesulfonate using a suitable chlorinating agent. Common reagents for this transformation include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).[5][6][7]

-

Mechanism: The sulfonate salt is converted to the corresponding sulfonyl chloride through reaction with the chlorinating agent. When using PCl₅, phosphorus oxychloride (POCl₃) is a byproduct. With thionyl chloride, sulfur dioxide and hydrogen chloride are generated as byproducts.

-

Experimental Protocol (using Thionyl Chloride):

-

Caution: This reaction should be performed in a well-ventilated fume hood as it evolves corrosive gases.

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place the dried sodium (3-cyanophenyl)methanesulfonate (1 equivalent).

-

Add an excess of thionyl chloride (3-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux gently for 2-4 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the mixture to crushed ice.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or chromatography.

-

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1 (Thiol Intermediate) | Pathway 2 (Sulfonate Salt) |

| Starting Material | 3-Cyanobenzyl Chloride | 3-Cyanobenzyl Chloride |

| Key Intermediates | Bunte Salt, Thiol | Sulfonate Salt |

| Advantages | - Well-established reactions. - Thiol intermediate can be isolated and characterized. | - Avoids the use of malodorous and air-sensitive thiols. - Potentially fewer steps if the sulfonate salt is not isolated. |

| Disadvantages | - Involves the use of a volatile and odorous thiol. - Oxidative chlorination can be harsh. | - The sulfonate salt may be highly water-soluble, making isolation challenging. - Chlorination step uses corrosive reagents. |

| Overall Yield | Moderate to Good | Moderate to Good |

| Scalability | Good | Good |

Conclusion

Both pathways presented offer viable and effective routes for the synthesis of this compound. The choice of a particular pathway will depend on the specific requirements of the laboratory or production facility, including the availability of reagents, equipment, and safety considerations. Pathway 2, which avoids the generation of a thiol intermediate, may be preferable from an operational and environmental standpoint. However, Pathway 1 utilizes very common and well-understood transformations in organic sulfur chemistry. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

-

Organic Syntheses Procedure. methanesulfonyl chloride. Available at: [Link]

- Milligan, B., & Swan, J. M. (1962). The chemistry of Bunte salts. Reviews of Pure and Applied Chemistry, 12, 72-96.

- Wojciechowski, K., & Kaczor, A. A. (2018). Synthesis of New Water-Soluble Bunte Salts Bearing Thieno[2,3-b]Pyridine-3-yl Substituents. Molbank, 2018(4), M1019.

- CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition - Google Patents.

-

ResearchGate. A conversion of aromatic thiocyanates into sulfothioates: New synthetic route to aromatic Bunte salts. Available at: [Link]

-

Royal Society of Chemistry. . Available at: [Link]

-

Organic Syntheses Procedure. Benzenesulfonyl chloride. Available at: [Link]

- Reeves, J. T., Camara, K., Han, Z. S., Xu, Y., Lee, H., Busacca, C. A., & Senanayake, C. H. (2014). The reaction of Grignard reagents with Bunte salts: a thiol-free synthesis of sulfides. Organic letters, 16(4), 1196–1199.

-

Indian Journal of Chemistry. Reaction of Benzyl Chloride with Thiosulphate in Presence of Surfactants. Available at: [Link]

-

Organic Syntheses Procedure. methanesulfonyl chloride. Available at: [Link]

-

Bentham Science. Oxidative Chlorination: A Sustainable Alternative for the Preparation of Chloroarenes. Available at: [Link]

-

ChemSpider Synthetic Pages. Oxidation of a thiol to a sulfonyl chloride. Available at: [Link]

Sources

- 1. myttex.net [myttex.net]

- 2. Synthesis of New Water-Soluble Bunte Salts Bearing Thieno[2,3-b]Pyridine-3-yl Substituents [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Reactivity of (3-Cyanophenyl)methanesulfonyl chloride with Nucleophiles

Abstract

(3-Cyanophenyl)methanesulfonyl chloride is a versatile bifunctional reagent of significant interest in chemical synthesis, particularly within the realms of pharmaceutical and materials science. Its reactivity is characterized by the electrophilic sulfonyl chloride moiety and the nucleophilic substitution-susceptible cyanophenyl group. This guide provides a comprehensive exploration of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and thiols. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and present data to illustrate the synthetic utility of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their work.

Introduction: Unveiling this compound

This compound, with the chemical formula C₈H₆ClNO₂S, is a solid organic compound featuring a methanesulfonyl chloride group attached to a benzene ring substituted with a cyano group at the meta-position.[1][2] The presence of both a highly reactive sulfonyl chloride and a cyano-activated aromatic ring imparts a unique and valuable reactivity profile to the molecule.

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution reactions. The sulfur atom, in a high oxidation state (+6) and bonded to two electronegative oxygen atoms and a chlorine atom, carries a significant partial positive charge, making it a prime target for nucleophilic attack.[1] Concurrently, the cyano group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions.[1]

This guide will systematically explore the reactions of this compound with key classes of nucleophiles, providing a foundational understanding for its application in complex molecule synthesis.

General Reactivity Principles: The Electrophilic Nature of the Sulfonyl Group

The cornerstone of this compound's reactivity lies in the electrophilicity of the sulfonyl chloride functional group. Nucleophilic attack on the sulfur atom initiates a substitution reaction where the chloride ion serves as the leaving group. These reactions generally proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.[3]

The presence of the electron-withdrawing cyano group on the phenyl ring is expected to enhance the electrophilicity of the sulfonyl sulfur, although its meta-positioning means this effect is primarily inductive. This enhanced reactivity, compared to unsubstituted phenylmethanesulfonyl chloride, allows for reactions to proceed under milder conditions. It is important to note that sulfonyl chlorides are generally more reactive than the analogous acyl chlorides in nucleophilic substitution reactions.

Reactions with Nitrogen Nucleophiles: The Gateway to Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of sulfonamides.[4][5][6] Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[4]

Mechanism of Sulfonamide Formation

The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a base present in the reaction mixture, to yield the stable sulfonamide product.

Diagram: Mechanism of Sulfonamide Formation

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Experimental Protocol: Synthesis of N-Benzyl-(3-cyanophenyl)methanesulfonamide

This protocol provides a representative procedure for the synthesis of a sulfonamide from this compound and a primary amine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (TEA) or Pyridine[7]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq.) to the solution, followed by the dropwise addition of benzylamine (1.1 eq.).[8]

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactions with Oxygen Nucleophiles: Formation of Sulfonate Esters and Sulfonic Acids

This compound reacts with oxygen-containing nucleophiles such as alcohols and water to form sulfonate esters and the corresponding sulfonic acid, respectively.

Reaction with Alcohols: Synthesis of Sulfonate Esters

The reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields sulfonate esters.[7][9] These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.[9][10] The reaction mechanism is analogous to that of sulfonamide formation, involving nucleophilic attack of the alcohol oxygen on the sulfonyl sulfur.

Diagram: General Reaction with Alcohols

Caption: Synthesis of sulfonate esters.

Hydrolysis: Formation of (3-Cyanophenyl)methanesulfonic Acid

In the presence of water, this compound undergoes hydrolysis to form (3-Cyanophenyl)methanesulfonic acid. This reaction can occur under neutral, acidic, or basic conditions, with the rate being significantly influenced by pH.[11] While often an undesired side reaction, controlled hydrolysis can be used for the synthesis of the sulfonic acid. The mechanism of hydrolysis of sulfonyl chlorides can be complex, potentially involving direct nucleophilic attack by water or hydroxide, or proceeding through a sulfene intermediate under basic conditions.[11][12]

Reactions with Sulfur Nucleophiles: Accessing Thiosulfonates

Thiols (R-SH) are potent nucleophiles and react readily with this compound to form thiosulfonate esters.[13] These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Experimental Protocol: Synthesis of S-Phenyl (3-cyanophenyl)methanethiosulfonate

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate

-

Acetone

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 eq.) in acetone.

-

Add potassium carbonate (1.5 eq.) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.0 eq.) in acetone dropwise to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Analytical Characterization and Reaction Monitoring

The progress of reactions involving this compound and the characterization of its products can be effectively monitored using a variety of analytical techniques.

| Technique | Application | Key Observables |

| Thin Layer Chromatography (TLC) | Reaction monitoring | Disappearance of the starting sulfonyl chloride and appearance of the product spot. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | Characteristic shifts for the methylene protons adjacent to the sulfonyl group and aromatic protons. ¹³C NMR will show the characteristic nitrile carbon signal.[14] |

| Infrared (IR) Spectroscopy | Functional group identification | Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group (typically in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively). The C≡N stretch will appear around 2220-2240 cm⁻¹.[14] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | The molecular ion peak and characteristic fragmentation patterns, such as the loss of Cl• and SO₂.[14] |

Safety Considerations

This compound is a corrosive and lachrymatory compound.[1] It is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Reactions involving sulfonyl chlorides can be exothermic, and appropriate temperature control measures should be in place.[12]

Conclusion

This compound is a highly reactive and synthetically valuable reagent. Its reactions with a diverse range of nucleophiles provide efficient routes to a variety of important chemical entities, including sulfonamides, sulfonate esters, and thiosulfonates. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, will enable researchers to effectively utilize this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

-

Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]

-

Organic Syntheses. Methanesulfonyl chloride. [Link]

-

King, J. F., Lam, J. Y. L., & Skonieczny, S. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. [Link]

-

Chemistry university. (2021, May 3). Sulfonyl Chlorides. YouTube. [Link]

-

Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

-

Wikipedia. Methanesulfonyl chloride. [Link]

-

Organic Synthesis. Alcohol to Mesylate. [Link]

-

PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

-

IUPAC. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]

-

ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

PubMed Central. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

-

ResearchGate. Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?. [Link]

-

Reaction Chemistry & Engineering. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

-

Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]

-

Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

ResearchGate. Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction. [Link]

-

Chemical Communications. Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. [Link]

-

UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]

-

ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. [Link]

-

ResearchGate. How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. [Link]

-

MDPI. Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

-

Chem-Station. Sulfonyl Protective Groups. [Link]

-

ResearchGate. Reactions of Thiols. [Link]

-

University of the Pacific. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

-

Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

-

Organic Syntheses. Methanesulfinyl Chloride. [Link]

-

Biological and Molecular Chemistry. Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. [Link]

-

PubMed Central. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

- Google Patents. The assay method of chlorosulfuric acid in thionyl chloride.

-

Chemistry LibreTexts. Amine Reactions. [Link]

- Google Patents.

-

YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

-

ResearchGate. Three-Component Reaction of Sulfonamides with Acetylene and Amines. [Link]

-

Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]

-

Organic Syntheses. Methanesulfonyl chloride. [Link]

-

Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

Sources

- 1. Buy this compound | 56106-01-5 [smolecule.com]

- 2. This compound CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. youtube.com [youtube.com]

- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

(3-Cyanophenyl)methanesulfonyl chloride safety, handling, and hazards

An In-depth Technical Guide to the Safe Handling of (3-Cyanophenyl)methanesulfonyl Chloride

Introduction

This compound (CAS No: 56106-01-5) is a bifunctional organic compound featuring both a reactive sulfonyl chloride moiety and a cyano group.[1][2] This unique combination makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. However, its utility is matched by its significant hazardous properties. As with all sulfonyl chlorides, it is a potent electrophile, highly reactive, and requires stringent safety protocols to mitigate risks.[1][3]

This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It provides a comprehensive overview of its hazards, detailed protocols for safe handling and storage, and robust emergency procedures. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.

Section 1: Hazard Identification and Classification

This compound is a hazardous substance that can cause severe harm upon exposure. Its primary dangers stem from its high reactivity, particularly with nucleophiles such as water, which is ubiquitous in a laboratory environment. The compound is classified as corrosive, highly toxic, a lachrymator, and an irritant.[1][3][4] A summary of its GHS hazard classifications, derived from data on closely related sulfonyl chlorides, is presented below.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled | [5] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [6] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [6][7] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |

| Respiratory/Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [9][10] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | [8] |

| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life |

Section 2: Chemical Properties and Reactivity Profile

Understanding the chemical nature of this compound is fundamental to its safe handling.

Physical and Chemical Properties:

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 56106-01-5 | [2][11] |

| Molecular Formula | C₈H₆ClNO₂S | [2][11] |

| Molecular Weight | 215.66 g/mol | [1] |

| Appearance | Solid | [1] |

| Synonyms | m-Cyanobenzenemethanesulfonyl chloride |[2] |

Reactivity Profile:

The primary driver of this compound's hazardous reactivity is the sulfonyl chloride group (-SO₂Cl). It is a powerful electrophile that reacts readily with nucleophiles.

-

Hydrolysis: The most critical reaction to control is hydrolysis. This compound reacts with water, including atmospheric moisture, to produce (3-cyanophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[8][12] This reaction is exothermic and the HCl gas can build pressure in sealed containers and is highly toxic and corrosive to the respiratory tract.[8][12][13]

-

Reaction with Nucleophiles: It reacts vigorously with alcohols to form sulfonate esters and with primary/secondary amines to form stable sulfonamides.[1][3] These reactions are also exothermic.

-

Thermal Decomposition: When heated to decomposition, it emits highly toxic and corrosive fumes, including hydrogen chloride, sulfur oxides, and nitrogen oxides.[8][13][14][15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, alcohols, and metals.[6][12][13] It should not be stored in metal containers.[16]

Caption: Key reactivity pathways for this compound.

Section 3: Safe Handling and Storage Protocols

A multi-layered approach, incorporating engineering controls, personal protective equipment, and procedural best practices, is essential for safety.

Engineering Controls

The primary line of defense is to minimize exposure through proper laboratory infrastructure.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to contain vapors and dust.[16][17]

-

Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[9][14][16]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[5][7]

Caption: Hierarchy of controls for mitigating chemical hazards.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this compound.

-

Eye and Face Protection: Tightly sealed chemical safety goggles and a full-face shield are mandatory to protect against splashes and dust.[8][14]

-

Skin Protection:

-

Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them for tears or holes before each use.[14][17] Use proper glove removal technique to avoid contaminating skin.[14] Immediately change gloves if contamination is suspected.

-

Lab Coat: A chemical-resistant lab coat, fully buttoned, is required.[9][17]

-

-

Respiratory Protection: For situations where the fume hood may not be sufficient or during large-scale spill clean-up, a NIOSH-approved respirator with a suitable cartridge for acid gases and organic vapors is necessary.[7][17] For any emergency response, a self-contained breathing apparatus (SCBA) is required.[8][16]

Procedural Best Practices: Handling Protocol

-

Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the workspace of all unnecessary items. Have spill cleanup materials and waste containers ready.

-

Inert Atmosphere: When possible, handle the solid under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.

-

Weighing: Weigh the solid in a tared, sealed container within the fume hood. Avoid creating dust. If transferring from a larger container, do so carefully and reseal the stock bottle promptly.

-

Addition to Reaction: Add the solid to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic. If adding to a liquid, ensure the liquid is well-stirred to promote mixing and dissipate heat.

-

Post-Handling: After use, decontaminate spatulas and surfaces with a suitable solvent (e.g., isopropanol followed by water, ensuring proper disposal of the cleaning materials). Wash hands and forearms thoroughly after removing gloves.[9][18]

Storage Requirements

Improper storage is a common cause of laboratory incidents. Adherence to these guidelines is critical.

| Parameter | Requirement | Rationale / Source(s) |

| Temperature | 2-8°C | To minimize degradation and vapor pressure.[14] |

| Atmosphere | Store under inert gas (Nitrogen). | To prevent reaction with atmospheric moisture. |

| Container | Tightly closed, corrosive-resistant container. | To prevent leaks and reaction with container material. No metal containers.[16] |

| Location | Cool, dry, well-ventilated, secure area. | To ensure stability and prevent unauthorized access.[13][15][16][18] |

| Segregation | Separate from incompatible materials (bases, acids, oxidizers, water, alcohols). | To prevent hazardous reactions.[6][8][12][13] |

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

Guiding Principle: First-aiders must protect themselves before assisting others. Always show the Safety Data Sheet (SDS) to responding medical personnel.[13][14]

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | 1. Immediately move the victim to fresh air. 2. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). 3. Seek immediate medical attention. | [7][8][9][13] |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. 2. Seek immediate medical attention. | [7][8][9][13] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. | [7][8][9][13][14] |

| Ingestion | 1. Rinse mouth thoroughly with water. 2. Do NOT induce vomiting. 3. If the person is conscious, give small amounts of water to drink. 4. Seek immediate medical attention. | [7][8][13] |

Spill Management Protocol

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[7][8][14][16]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE, including respiratory protection (SCBA for large spills).[8][16]

-

Contain: Cover the spill with a dry, inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[8][17] Do NOT use combustible materials like sawdust.[17]

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[9][14][15] Avoid creating dust.[7][14][15]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Dispose: Dispose of the waste container according to institutional and local regulations.[18]

Caption: Workflow for responding to a chemical spill.

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[6][7][13][14] Do not use a heavy water stream, as it will react with the material.[6]

-

Hazards: Fire will produce toxic and corrosive gases (HCl, SOx).[8][13][14][15] Containers may explode when heated.

-

Protection: Firefighters must wear full protective clothing and SCBA.[7][13][14][16]

Section 5: Waste Disposal Protocol

All waste containing this compound, including contaminated materials and uncleaned containers, must be treated as hazardous waste.[17]

-

Containerize: Collect all waste in a clearly labeled, sealed, and corrosive-resistant container.[14] Do not mix with other waste streams.[17]

-

Neutralization (for excess reagent): For small quantities, a controlled neutralization can be performed as a quenching step in a reaction workup. This must be done with extreme caution in a fume hood.

-

Prepare a flask with an ice bath and a stirred, dilute solution of a weak base, such as sodium bicarbonate.

-

Slowly and portion-wise, add the sulfonyl chloride solution to the basic solution. The reaction is exothermic and will release gas.

-

Monitor the pH to ensure the solution remains basic.

-

Once the reaction is complete, the neutralized aqueous waste can be disposed of according to local regulations.

-

-

Professional Disposal: For bulk waste or contaminated solids, use a licensed professional waste disposal service.[14][17]

Conclusion

This compound is a valuable synthetic tool, but its hazardous nature demands the utmost respect and caution. By understanding its reactivity and rigorously applying the principles of the hierarchy of controls—prioritizing engineering solutions, mandating correct PPE, and adhering to strict procedural protocols—researchers can mitigate the risks effectively. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.

References

- Smolecule. (n.d.). This compound.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- AK Scientific, Inc. (n.d.). Safety Data Sheet CID 62888234.

- Fisher Scientific. (2025). Safety Data Sheet Cyanoacetanilide.

- CymitQuimica. (2025). Safety Data Sheet (2-Chloro-4-fluorophenyl)methanesulfonyl chloride.

- Fisher Scientific. (2025). Safety Data Sheet Methanesulfonyl chloride.

- CymitQuimica. (2024). Safety Data Sheet 1-(4-Cyanophenyl)methanesulfonamide.

- Merck Millipore. (2025). Safety Data Sheet Methanesulfonyl chloride.

- Sigma-Aldrich. (n.d.). This compound CAS 56106-01-5.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Georganics. (2011). (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet (4-Fluorophenyl)methanesulfonyl chloride.